N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide
Description
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-5-17-15(21)16(22)18-12-7-10-4-3-6-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAPKZDAQUROFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide is a synthetic compound belonging to the class of oxalamides and heterocyclic compounds. Its unique molecular structure suggests potential biological activities that are of interest in medicinal chemistry and drug development. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O3 with a molecular weight of 350.4 g/mol. The compound features a pyrroloquinoline moiety coupled with an oxalamide functional group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 898454-73-4 |
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of quinolone have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study highlighted the antiproliferative effects of related compounds against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines with IC50 values as low as 1.575 µM .
The mechanism through which these compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : Compounds similar to this compound have been observed to induce G2/M phase arrest in the cell cycle .
- Apoptosis Induction : The activation of caspases (Caspase 3, 8, and 9) is a critical pathway for programmed cell death. Studies have shown that certain derivatives significantly increase active Caspase levels compared to control groups .
Case Studies
Several studies have explored the biological activities of related compounds:
-
Study on Antiproliferative Activity :
- Compounds derived from pyrroloquinoline structures were tested against multiple cancer cell lines.
- Results indicated that some derivatives exhibited IC50 values ranging from 1.575 to 3.850 µM against MCF-7 and Panc-1 cells.
- The study concluded that electronic effects from substituents significantly influenced biological activity .
- Caspase Activation Studies :
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Spectroscopic and Physicochemical Data
- NMR Trends: Pyrroloquinolinone Core: ¹H-NMR signals for the tetrahydro-pyrroloquinolinone core typically appear at δ 2.50–3.20 (methylene protons) and δ 6.80–7.60 (aromatic protons) . Oxalamide Protons: N–H protons in oxalamide derivatives resonate near δ 9.00–10.50 (broad), as seen in related compounds .
- Solubility : Propyl and hydroxypropyl substituents () likely improve solubility in polar aprotic solvents compared to furan derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
